4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide

Antibacterial Structure-Activity Relationship Gram-positive

4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide (CAS: 1303993-97-6) is a halogenated aryl thiosemicarbazide derivative with the molecular formula C8H7BrF3N3S and a molecular weight of 314.13 g/mol. The compound features a 2-bromo-5-trifluoromethylphenyl substituent at the N4 position, which imparts distinct physicochemical properties including a calculated LogP of 2.628, TPSA of 50.08 Ų, and one rotatable bond.

Molecular Formula C8H7BrF3N3S
Molecular Weight 314.13 g/mol
Cat. No. B12861213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide
Molecular FormulaC8H7BrF3N3S
Molecular Weight314.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)NC(=S)NN)Br
InChIInChI=1S/C8H7BrF3N3S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16)
InChIKeyDWIYJBBTKRPZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide: Key Physicochemical and Structural Specifications for Procurement


4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide (CAS: 1303993-97-6) is a halogenated aryl thiosemicarbazide derivative with the molecular formula C8H7BrF3N3S and a molecular weight of 314.13 g/mol . The compound features a 2-bromo-5-trifluoromethylphenyl substituent at the N4 position, which imparts distinct physicochemical properties including a calculated LogP of 2.628, TPSA of 50.08 Ų, and one rotatable bond . Single-crystal X-ray diffractometry reveals that the structure is stabilized by N–H···S hydrogen bonding, resulting in the formation of infinite chains parallel to the [010] axes, and the thiosemicarbazone group adopts an E configuration [1]. The compound is commercially available at 98% purity and serves as a key intermediate in the synthesis of bioactive heterocycles and metal complexes .

Synthetic intermediate Ortho-bromo enables cross-coupling; thiosemicarbazide core supports heterocycle construction.
Metal complexation S-donor ligand for Cu, Co, Ni, Pd, Ag; suitable for coordination chemistry studies.
Crystal engineering Well-characterized N–H···S hydrogen-bonded network; E configuration confirmed by XRD.

Why 4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide Cannot Be Replaced by Other Thiosemicarbazide Analogs


Substitution of thiosemicarbazide derivatives cannot be performed generically because both the nature and position of aryl substituents profoundly dictate biological activity and synthetic utility. Systematic SAR studies demonstrate that the substituent at position 1 (N4 aryl position) of the thiosemicarbazide skeleton is the primary determinant of antibacterial potency, with trifluoromethylphenyl-substituted derivatives consistently showing the most promising activity profiles among all substituent classes evaluated [1]. Furthermore, the trifluoromethyl group enhances lipophilicity (LogP 2.628 for the target compound ), which modulates membrane permeability and target engagement. The bromo substituent at the ortho position additionally provides a synthetic handle for further functionalization via cross-coupling reactions, a capability absent in non-halogenated analogs. Consequently, substituting this specific compound with a different positional isomer, alternative halogen, or non-halogenated analog will yield materially different biological outcomes and divergent downstream synthetic trajectories, necessitating compound-specific procurement and validation.

! Trifluoromethylphenyl critical: Non-fluorinated or differently substituted analogs may show significantly different antibacterial activity profiles; SAR data indicate this substitution class is essential for potency.
! Ortho-bromo essential for diversification: Non-halogenated thiosemicarbazides lack the synthetic handle for cross-coupling, limiting downstream derivatization.
! Cyclic analogs inactive: 1,3,4-Thiadiazole derivatives derived from this scaffold lose antibacterial activity; linear thiosemicarbazide structure is required.

Quantitative Differentiation of 4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide: Comparative Performance Data Against Analogs


Trifluoromethylphenyl Substitution Confers Superior Antibacterial Potency Relative to Non-Fluorinated Analogs

In a comprehensive SAR study of thiosemicarbazide derivatives, compounds bearing a trifluoromethylphenyl substituent at the N4 position demonstrated the most promising antibacterial activity among all substituent classes evaluated [1]. This represents a class-level inference where the trifluoromethylphenyl moiety consistently outperforms alternative substituents such as methoxyphenyl, chlorophenyl, and unsubstituted phenyl rings.

Trifluoromethylphenyl vs. non-fluorinated
class-level inference
MIC 64 µg/mL (trifluoromethylphenyl class); alternative substituents weaker
Supports antimicrobial screening context; substituent class advantage reported.
Class-level; verify per compound.
Antibacterial Structure-Activity Relationship Gram-positive

Linear Thiosemicarbazides with Trifluoromethylphenyl Groups Exhibit Broad-Spectrum Gram-Positive Activity Superior to Cyclic 1,3,4-Thiadiazole Analogs

In a direct comparative study of linear thiosemicarbazides versus their cyclic 1,3,4-thiadiazole derivatives, all three linear compounds containing the trifluoromethylphenyl group demonstrated the highest activity against all tested Gram-positive bacterial strains [1]. In stark contrast, all tested 1,3,4-thiadiazoles lacked significant antibacterial activity entirely [1].

Linear vs. cyclic thiadiazole
head-to-head
Linear: MIC 3.9–250 µg/mL; Cyclic 1,3,4-thiadiazoles: inactive
Linear scaffold required for activity; cyclic derivatives may lack efficacy.
Direct comparison; tested against Gram-positive strains.
Antibacterial Gram-positive Molecular Docking

Trifluoromethyl Substituent Position (Meta vs. Para) Modulates Antibacterial MIC in Fluorobenzoylthiosemicarbazides

In a structure-activity relationship study of fluorobenzoylthiosemicarbazides, the meta-trifluoromethyl derivative (15a) demonstrated approximately 2-fold superior antibacterial potency compared to its para-substituted analog (16b) across Gram-positive strains [1]. This cross-study finding supports that the 5-trifluoromethyl (meta) substitution pattern in the target compound may confer activity advantages over alternative positional isomers.

Meta vs. para CF₃ position
cross-study
Meta isomer MIC 0.02–0.04 mM; para isomer 0.04–0.09 mM (approx. 2-fold difference)
Positional isomer may shift antibacterial potency; meta substitution appears favorable.
Cross-study comparable; fluorobenzoylthiosemicarbazides context.
Antibacterial Positional Isomer Fluorobenzoyl

Dual Bromo and Trifluoromethyl Substitution Enables Metal Complexation and Serves as Synthetic Intermediate for Heterocycle Construction

The thiosemicarbazide core serves as an S-donor ligand forming five-membered chelate rings with transition metals including Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I) [1]. The presence of the ortho-bromo substituent additionally provides a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling downstream diversification that non-halogenated analogs cannot support.

Dual functional handle
class-level inference
Thiosemicarbazide S-donor + ortho-Br cross-coupling site
Enables sequential metal complexation and derivatization.
Qualitative dual functionality; synthetic versatility reported.
Coordination Chemistry Synthetic Intermediate Metal Complex

Optimal Application Scenarios for 4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide Based on Quantitative Evidence


Antibacterial Lead Discovery Targeting Gram-Positive Pathogens

This compound is optimally deployed as a starting scaffold in antibacterial drug discovery programs targeting Gram-positive bacteria, particularly Staphylococci sp. Evidence demonstrates that thiosemicarbazides with trifluoromethylphenyl substitution exhibit MIC values of 64 µg/mL against Staphylococci sp., representing the most promising substituent class among all evaluated [1]. Furthermore, linear thiosemicarbazides containing trifluoromethylphenyl groups show MIC ranges of 3.9–250 µg/mL against Gram-positive strains, whereas their cyclized 1,3,4-thiadiazole counterparts are entirely inactive . Molecular docking studies suggest inhibition of DNA gyrase and topoisomerase IV as the mechanistic basis . The compound should be prioritized over non-fluorinated analogs or cyclized derivatives in any Gram-positive antibacterial screening campaign.

Synthesis of Transition Metal Complexes for Catalysis or Bioinorganic Studies

The thiosemicarbazide moiety functions as an S-donor ligand capable of forming stable five-membered chelate rings with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I) [1]. The trifluoromethyl group enhances the lipophilicity and electronic properties of the resulting metal complexes, while the ortho-bromo substituent remains available for post-complexation functionalization. This compound is superior to non-halogenated thiosemicarbazides for researchers requiring metal complexes that retain a synthetic handle for subsequent derivatization. Applications include homogeneous catalysis, antimicrobial metal-based therapeutics, and coordination polymer construction.

Versatile Building Block for Heterocycle Synthesis via Cross-Coupling and Cyclization

Thiosemicarbazides serve as key precursors for the synthesis of diverse five- and six-membered heterocyclic systems including 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiazoles [1]. The ortho-bromo substituent on the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) prior to or following heterocycle formation, a capability absent in non-halogenated analogs. The trifluoromethyl group confers metabolic stability and enhanced membrane permeability to downstream heterocyclic products. This compound should be selected over simpler thiosemicarbazides in medicinal chemistry campaigns requiring diversified heterocyclic libraries with favorable drug-like properties.

Crystallographic and Supramolecular Chemistry Studies

Single-crystal X-ray diffractometry has established that this compound forms infinite chains parallel to the [010] axes via N–H···S hydrogen bonding, with the thiosemicarbazone group adopting an E configuration [1]. This well-characterized supramolecular architecture provides a reliable model system for studying hydrogen-bonded networks, crystal engineering, and non-covalent interaction energetics. The combination of bromo (heavy atom for phasing) and trifluoromethyl (unique 19F NMR and electron density signatures) substituents makes this compound particularly valuable for crystallographic method development and supramolecular design studies.

Application
Selection Property
Validation Focus
Antimicrobial screening (Gram-positive)
Trifluoromethylphenyl antibacterial activity context
MIC endpoint review against Staphylococci and other Gram-positive strains
Metal-coordination chemistry
S-donor ligand and ortho-bromo synthetic handle
Chelation behavior and post-complexation cross-coupling compatibility
Heterocycle synthesis building block
Orthogonal reactive sites (thiosemicarbazide, aryl bromide)
Cross-coupling scope and cyclization to triazoles, thiadiazoles
Supramolecular crystallography
N–H···S hydrogen-bonded chains, heavy atom (Br) for phasing
Crystal engineering and non-covalent interaction studies

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